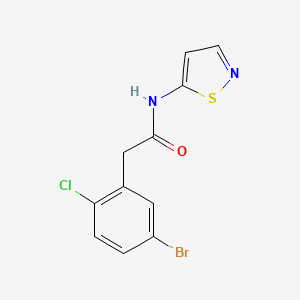
2-(5-bromo-2-chlorophenyl)-N-(1,2-thiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-chlorophenyl)-N-(1,2-thiazol-5-yl)acetamide, commonly known as BCTA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. BCTA belongs to the class of thiazole-based compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of BCTA is not fully understood. However, it has been suggested that BCTA exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in inflammatory and tumorigenic pathways. BCTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, BCTA has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
BCTA has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BCTA has also been found to inhibit the proliferation and invasion of cancer cells. Additionally, BCTA has been shown to possess antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BCTA has also been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, there are some limitations to the use of BCTA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, BCTA has been found to exhibit some toxicity in certain cell types, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for the research on BCTA. Further studies are needed to fully understand its mechanism of action and optimize its use in the treatment of various diseases. Additionally, more research is needed to explore its potential as an antimicrobial agent. Future studies may also investigate the use of BCTA in combination with other drugs to enhance its therapeutic effects. Finally, the development of new analogs of BCTA may lead to the discovery of more potent and selective drugs.
Métodos De Síntesis
The synthesis of BCTA involves the reaction of 2-chloro-5-bromoaniline with thioacetic acid in the presence of a catalyst, followed by the reaction of the resulting product with acetic anhydride. The final product, BCTA, is obtained after purification through recrystallization. The synthesis of BCTA is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
BCTA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. BCTA has also been shown to exhibit antitumor activity, making it a potential drug candidate for the treatment of various types of cancer. Additionally, BCTA has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-N-(1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-8-1-2-9(13)7(5-8)6-10(16)15-11-3-4-14-17-11/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAJFTHKVMZVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)NC2=CC=NS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)
![N-[1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-yl]-6-methoxy-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7431789.png)

![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)

![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-5-ethyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B7431833.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylpropyl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B7431836.png)
![2-[(2,5-dimethylphenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431851.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)
![N-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7431865.png)
![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)